molecular formula C17H16ClNO5 B1224691 2-[4-[(3-Chloro-4-methoxyanilino)-oxomethyl]phenoxy]propanoic acid

2-[4-[(3-Chloro-4-methoxyanilino)-oxomethyl]phenoxy]propanoic acid

Cat. No. B1224691
M. Wt: 349.8 g/mol
InChI Key: ALLQFJGMILKBRY-UHFFFAOYSA-N
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Description

2-[4-[(3-chloro-4-methoxyanilino)-oxomethyl]phenoxy]propanoic acid is a member of benzamides.

Scientific Research Applications

Interaction with Muscle Chloride Channels

2-(4-Chloro-phenoxy)propanoic and 2-(4-chloro-phenoxy)butanoic acids, related to the query compound, have been shown to block chloride membrane conductance in rat striated muscle by interacting with a specific receptor. The introduction of an aryloxy moiety in the side-chain affects the biological activity, indicating the importance of chemical structure in their function (Carbonara et al., 2001).

Role in Cell Death and Autophagy

Phenoxypropionic acid derivatives, including similar compounds, have been found to initiate autophagy in L1210 leukemia cells. These compounds can eradicate cell types resistant to common antitumor agents, highlighting their potential use in cancer treatment (Kessel et al., 2007).

Herbicide Application

Similar compounds, like haloxyfop and fluazifop, have been used in agriculture as herbicides. They show better control when applied to annual grasses at an early growth stage, indicating their potential use in weed management (Grichar & Boswell, 1986).

Mutagenicity Studies

Related compounds have been studied for their mutagenic properties. 3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone, a potent bacterial mutagen, is a structurally similar compound, suggesting potential mutagenic effects of the query compound that could be explored (Meier et al., 1987).

Analytical Determination in Water Samples

Methods for the determination of phenoxy herbicides, like 4-chloro-2-methylphenoxy propanoic acid in water samples, are relevant for environmental monitoring and assessment. This reflects the importance of analyzing environmental impact and residues of similar compounds (Nuhu et al., 2012).

Derivatization for Gas Chromatographic Analysis

Studies on the derivatization of acidic herbicides, including 2-(4-chloro-2-methylphenoxy)propanoic acid, for gas chromatographic determination, highlight the analytical chemistry applications of similar compounds (Rompa et al., 2004).

Renewable Building Blocks in Material Science

3-(4-Hydroxyphenyl)propanoic acid, a compound structurally related to the query, is used in material science as a renewable building block for the synthesis of polybenzoxazine, demonstrating the application of similar compounds in the development of sustainable materials (Trejo-Machin et al., 2017).

Exposure Assessment in Agricultural Settings

Exposure studies of phenoxy acid herbicides, like 2-(4-chloro-2-methylphenoxy)propanoic acid, in farm workers, are crucial for understanding the occupational health risks associated with these compounds (Manninen et al., 1986).

properties

Product Name

2-[4-[(3-Chloro-4-methoxyanilino)-oxomethyl]phenoxy]propanoic acid

Molecular Formula

C17H16ClNO5

Molecular Weight

349.8 g/mol

IUPAC Name

2-[4-[(3-chloro-4-methoxyphenyl)carbamoyl]phenoxy]propanoic acid

InChI

InChI=1S/C17H16ClNO5/c1-10(17(21)22)24-13-6-3-11(4-7-13)16(20)19-12-5-8-15(23-2)14(18)9-12/h3-10H,1-2H3,(H,19,20)(H,21,22)

InChI Key

ALLQFJGMILKBRY-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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